molecular formula C16H12ClF3N2O2S B1452257 4-(3,4-Dihydroxyphenyl)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-3-ium chloride CAS No. 1274903-94-4

4-(3,4-Dihydroxyphenyl)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-3-ium chloride

Cat. No. B1452257
M. Wt: 388.8 g/mol
InChI Key: YUDFVNHQHGRXIJ-UHFFFAOYSA-N
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Description

The compound appears to be a complex organic molecule that includes a thiazolium ring, a phenyl ring with two hydroxyl groups, and an aniline ring with a trifluoromethyl group123. However, without specific studies or references, it’s challenging to provide a detailed description.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiazolium ring, the introduction of the hydroxyl groups to the phenyl ring, and the attachment of the trifluoromethyl group to the aniline ring123. However, without specific synthetic routes or procedures, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the thiazolium ring and the various functional groups123. However, without a specific structural analysis or a crystallographic study, it’s challenging to provide a detailed molecular structure analysis.



Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. The hydroxyl groups might be involved in hydrogen bonding or deprotonation reactions, the thiazolium ring might undergo reactions at the carbon adjacent to the nitrogen, and the trifluoromethyl group might affect the electron density and thus the reactivity of the aniline ring123. However, without specific reaction studies, it’s difficult to provide a detailed chemical reactions analysis.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and stability under different conditions123. However, without specific experimental data, it’s difficult to provide a detailed physical and chemical properties analysis.


Scientific Research Applications

Synthesis and Biological Evaluation

  • Antimicrobial Agents : A study by Chaaban et al. (2012) involved the synthesis of a new series of 2,5-dihydroxyphenyl-1,3-thiazoles, showing significant antimicrobial activity against various bacteria and fungi, indicating potential use in combating microbial infections (Chaaban et al., 2012).

  • Chemical Synthesis : O'halloran and Scott (1972) reported the formation of novel triazolyl systems, including 3-anilino-5-aryl-4-phenyl-1,2,4-triazoles, through reactions involving similar chemical structures (O'halloran & Scott, 1972).

  • Synthesis of Thiazole Derivatives : Research by Qiu Li-ga (2015) on the synthesis of novel thiazole compounds containing ether structure exhibited notable fungicidal activities, demonstrating potential in agricultural applications (Qiu Li-ga, 2015).

  • Anti-arrhythmic Activity : A study by Abdel‐Aziz et al. (2009) explored the synthesis of piperidine-based 1,3-thiazole derivatives, some of which showed significant anti-arrhythmic activity, indicating potential therapeutic applications (Abdel‐Aziz et al., 2009).

Structural and Chemical Analysis

  • Crystal Structure Analysis : Mammadova et al. (2013) conducted a study on the crystal structure of a similar compound, providing insights into molecular interactions and stability, crucial for the development of new chemical entities (Mammadova et al., 2013).

  • Alkylation Mechanism : Research by Polvonov et al. (2003) on the alkylation of 5-substituted 1,3,4-thiadiazoline-2-thiones contributes to the understanding of chemical reactions involving similar compounds, which is vital for synthetic chemistry (Polvonov et al., 2003).

  • Synthesis of Quinolinones : Marull et al. (2004) discussed the synthesis of 4-(trifluoromethyl)-2-quinolinones, a process that can be correlated to the study of similar compounds in the development of new drugs (Marull et al., 2004).

Potential Therapeutic Applications

  • Antimicrobial Activities : Yolal et al. (2012) synthesized eperezolid-like molecules and evaluated their antimicrobial activities, suggesting potential in the development of new antimicrobial drugs (Yolal et al., 2012).

  • SARS-CoV-2 Agent Synthesis : Eno et al. (2022) reported the synthesis of a compound with potential as a SARS-CoV-2 agent, highlighting the relevance of such compounds in addressing global health challenges (Eno et al., 2022).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its reactivity. Proper handling and disposal procedures would need to be followed to ensure safety123. However, without specific safety data or hazard assessments, it’s challenging to provide detailed safety and hazard information.


Future Directions

The future directions for research on this compound would depend on its potential applications. These might include further studies to determine its physical and chemical properties, investigations into its synthetic routes, or exploration of its potential uses123. However, without a specific research context, it’s difficult to provide detailed future directions.


Please note that this is a general analysis based on the components of the compound and not on the specific compound itself. For a detailed and accurate analysis, specific studies and data on the compound are needed.


properties

IUPAC Name

4-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-3-ium-4-yl]benzene-1,2-diol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O2S.ClH/c17-16(18,19)10-2-1-3-11(7-10)20-15-21-12(8-24-15)9-4-5-13(22)14(23)6-9;/h1-8,22-23H,(H,20,21);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDFVNHQHGRXIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=[NH+]C(=CS2)C3=CC(=C(C=C3)O)O)C(F)(F)F.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClF3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Dihydroxyphenyl)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-3-ium chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(3,4-Dihydroxyphenyl)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-3-ium chloride
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4-(3,4-Dihydroxyphenyl)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-3-ium chloride
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4-(3,4-Dihydroxyphenyl)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-3-ium chloride
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4-(3,4-Dihydroxyphenyl)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-3-ium chloride
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4-(3,4-Dihydroxyphenyl)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-3-ium chloride
Reactant of Route 6
4-(3,4-Dihydroxyphenyl)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-3-ium chloride

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